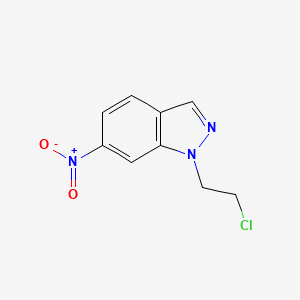

1-(2-Chloroethyl)-6-nitro-1h-indazole

CAS No.: 27225-61-2

Cat. No.: VC19660527

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27225-61-2 |

|---|---|

| Molecular Formula | C9H8ClN3O2 |

| Molecular Weight | 225.63 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-6-nitroindazole |

| Standard InChI | InChI=1S/C9H8ClN3O2/c10-3-4-12-9-5-8(13(14)15)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2 |

| Standard InChI Key | ZHDGPTFWOLGVJP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCCl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 1-(2-Chloroethyl)-6-nitro-1H-indazole is C₉H₈ClN₃O₂, with a molecular weight of 225.63 g/mol . Its IUPAC name, 1-(2-chloroethyl)-6-nitroindazole, reflects the substitution pattern: a nitro group (-NO₂) at the sixth position of the indazole ring and a 2-chloroethyl chain (-CH₂CH₂Cl) bonded to the nitrogen atom at the first position .

Table 1: Key Identifiers and Synonyms

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 27225-61-2 | |

| PubChem CID | 267971 | |

| DSSTox Substance ID | DTXSID70296135 | |

| SMILES | C1=CC2=C(C=C1N+[O-])N(N=C2)CCCl | |

| InChIKey | ZHDGPTFWOLGVJP-UHFFFAOYSA-N |

Structural Characterization

The compound’s planar indazole core facilitates π-π stacking interactions, while the electron-withdrawing nitro group enhances electrophilicity at adjacent positions. The 2-chloroethyl side chain introduces steric bulk and potential alkylating activity. Spectroscopic data confirm these features:

-

IR Spectroscopy: Absorptions at 1,326 cm⁻¹ (C-N stretch) and 768 cm⁻¹ (C-Cl stretch) .

-

¹H NMR: Signals for the chloroethyl chain appear at δ 3.75–4.20 ppm (m, 2H, CH₂Cl) and δ 4.50–4.80 ppm (t, 2H, N-CH₂) .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via nucleophilic substitution between 6-nitro-1H-indazole and 1-bromo-2-chloroethane (Cl(CH₂)₂Br) in ethanol at room temperature :

This reaction achieves a 61% yield after purification by column chromatography (CHCl₃:CH₃OH, 8:2) and recrystallization from acetone .

Table 2: Synthesis Parameters

| Parameter | Condition |

|---|---|

| Reactants | 6-Nitro-1H-indazole, 1-Bromo-2-chloroethane |

| Solvent | Ethanol |

| Temperature | Room temperature (25°C) |

| Reaction Time | 6.5 hours |

| Purification Method | Column chromatography, Recrystallization |

Derivative Synthesis

The chloroethyl group serves as a handle for further functionalization. For example, reaction with hydrazine hydrate produces 1-(2-hydrazinoethyl)-6-nitro-1H-indazole, a precursor for β-lactam derivatives :

Subsequent condensation with aromatic aldehydes and cyclization with chloroacetyl chloride yields 2-azetidinone (β-lactam) derivatives .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water but dissolves readily in acetone, chloroform, and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the nitro group contributing to thermal sensitivity .

Table 3: Key Spectroscopic Features

| Technique | Key Observations |

|---|---|

| IR (KBr) | 1,526 cm⁻¹ (NO₂ asym), 1,346 cm⁻¹ (NO₂ sym), 768 cm⁻¹ (C-Cl) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.60 (s, 1H, H-3), δ 8.20 (d, 1H, H-7), δ 7.85 (d, 1H, H-4), δ 4.72 (t, 2H, N-CH₂), δ 3.92 (t, 2H, CH₂Cl) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 144.2 (C-NO₂), δ 134.5 (C-3a), δ 126.8 (C-7a), δ 48.5 (N-CH₂), δ 42.1 (CH₂Cl) |

Biological Activities and Research Findings

Antimicrobial Activity

Derivatives of 1-(2-Chloroethyl)-6-nitro-1H-indazole, particularly 2-azetidinones, demonstrate broad-spectrum activity:

Table 4: In Vitro Antimicrobial Activity of Derivatives

| Microorganism | MIC (μg/mL) Range |

|---|---|

| Staphylococcus aureus | 12.5–25.0 |

| Escherichia coli | 25.0–50.0 |

| Candida albicans | 25.0–100.0 |

| Mycobacterium tuberculosis | 6.25–12.5 |

Mechanistically, the β-lactam ring inhibits bacterial cell wall synthesis, while the nitro group enhances penetration through hydrophobic membranes .

Anti-Inflammatory Activity

In vivo studies on albino rats show that azetidinone derivatives reduce carrageenan-induced paw edema by 38–52% at 50 mg/kg doses, comparable to diclofenac . The chloroethyl group may potentiate activity by alkylating inflammatory mediators like NF-κB.

Applications and Future Directions

Pharmaceutical Development

The compound’s versatility as a synthetic intermediate is underscored by its use in generating:

-

Antibacterial β-lactams: Enhanced by electron-withdrawing substituents .

-

Anticancer agents: Via conjugation with chemotherapeutic moieties.

Industrial and Analytical Applications

-

Chemical probe: The nitro group’s UV activity (λ_max = 310 nm) enables HPLC detection at sub-ppm levels .

-

Polymer chemistry: As a crosslinking agent in nitro-functionalized resins.

Research Challenges and Opportunities

-

Toxicity profiling: Acute oral LD₅₀ studies in mammalian models are needed.

-

Structure-activity relationships: Systematic modification of the chloroethyl and nitro groups could optimize potency.

-

Drug delivery systems: Nanoparticle encapsulation to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume